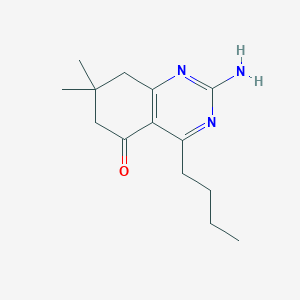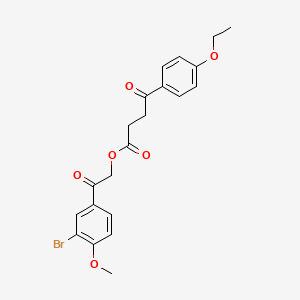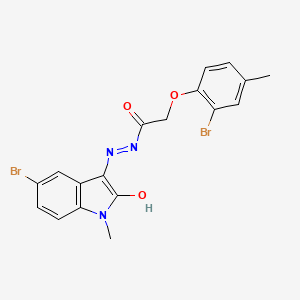
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone, also known as BQ-123, is a peptide that has been extensively studied for its potential therapeutic applications. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. BQ-123 is a potent and selective antagonist of the endothelin-1 (ET-1) receptor, which is involved in the regulation of blood pressure, vascular tone, and inflammation.
Mécanisme D'action
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone acts as a selective antagonist of the ET-1 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues, including the endothelium, smooth muscle, and myocardium. ET-1 is a potent vasoconstrictor and is involved in the regulation of blood pressure, vascular tone, and inflammation. By blocking the ET-1 receptor, 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone can reduce vascular resistance, improve blood flow, and reduce inflammation.
Biochemical and Physiological Effects:
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been shown to have several biochemical and physiological effects. It can reduce blood pressure, improve cardiac function, and increase blood flow to the kidneys. It can also reduce inflammation and inhibit the growth of tumors. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone is its high selectivity for the ET-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, its low yield and high cost make it difficult to produce in large quantities, which can limit its use in some experiments. Additionally, its potent vasoconstrictor effects can make it difficult to administer at high doses without causing adverse effects.
Orientations Futures
There are several future directions for research on 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone. One area of interest is its potential use in the treatment of cardiovascular diseases, particularly hypertension and heart failure. Another area of interest is its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanisms underlying its effects and to develop more efficient methods for its synthesis.
Méthodes De Synthèse
The synthesis of 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone involves several steps, including the protection of the amino and carboxylic acid groups, coupling of the protected amino acid derivatives, and deprotection of the resulting peptide. The final product is obtained through purification by high-performance liquid chromatography (HPLC). The overall yield of the synthesis is typically low, which makes 2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone an expensive compound to produce.
Applications De Recherche Scientifique
2-amino-4-butyl-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone has been studied extensively for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases such as hypertension, heart failure, and atherosclerosis. It has also been investigated for its anti-inflammatory properties and its ability to inhibit tumor growth.
Propriétés
IUPAC Name |
2-amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-4-5-6-9-12-10(17-13(15)16-9)7-14(2,3)8-11(12)18/h4-8H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGWNXVJTNMJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NC2=C1C(=O)CC(C2)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-butyl-7,7-dimethyl-6,8-dihydroquinazolin-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4922808.png)
![1-benzoyl-3-[(4-methyl-3-nitrophenyl)sulfonyl]imidazolidine](/img/structure/B4922811.png)
![2-[(2-chlorobenzyl)oxy]-1-naphthonitrile](/img/structure/B4922817.png)


![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4922833.png)
![N-(1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4922857.png)

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![isopropyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4922881.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)